molecular formula C15H19F3N2O3 B6935127 N-methyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide

N-methyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide

Cat. No.: B6935127
M. Wt: 332.32 g/mol
InChI Key: XCCHGCYTIJIZCT-UHFFFAOYSA-N
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Description

N-methyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide is a synthetic organic compound that features a trifluoromethoxy group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable molecule in various scientific and industrial applications.

Properties

IUPAC Name

N-methyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3/c1-19-14(21)13-3-2-8-20(13)9-10-22-11-4-6-12(7-5-11)23-15(16,17)18/h4-7,13H,2-3,8-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCHGCYTIJIZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1CCOC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-(trifluoromethoxy)phenol with an appropriate alkylating agent to form the corresponding ether. This intermediate is then reacted with N-methylpyrrolidine-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-methyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-[2-[4-(trifluoromethoxy)phenoxy]ethyl]pyrrolidine-2-carboxamide is unique due to its specific structural features, such as the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

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